molecular formula C12H8F6N4O4 B11707408 N'~1~,N'~3~-bis(trifluoroacetyl)benzene-1,3-dicarbohydrazide

N'~1~,N'~3~-bis(trifluoroacetyl)benzene-1,3-dicarbohydrazide

Cat. No.: B11707408
M. Wt: 386.21 g/mol
InChI Key: GUYQIWDMIZCGCP-UHFFFAOYSA-N
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Description

N’1,N’3-BIS(2,2,2-TRIFLUOROACETYL)BENZENE-1,3-DICARBOHYDRAZIDE is a chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of trifluoroacetyl groups attached to a benzene ring, making it highly reactive and useful in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’3-BIS(2,2,2-TRIFLUOROACETYL)BENZENE-1,3-DICARBOHYDRAZIDE typically involves the reaction of benzene-1,3-dicarbohydrazide with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified using recrystallization or column chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N’1,N’3-BIS(2,2,2-TRIFLUOROACETYL)BENZENE-1,3-DICARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’1,N’3-BIS(2,2,2-TRIFLUOROACETYL)BENZENE-1,3-DICARBOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’1,N’3-BIS(2,2,2-TRIFLUOROACETYL)BENZENE-1,3-DICARBOHYDRAZIDE involves the interaction of its trifluoroacetyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, resulting in modifications that affect their function. The compound’s reactivity is attributed to the electron-withdrawing nature of the trifluoroacetyl groups, which enhances its electrophilic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’1,N’3-BIS(2,2,2-TRIFLUOROACETYL)BENZENE-1,3-DICARBOHYDRAZIDE is unique due to its specific structure, which allows for versatile reactivity and applications in various fields. Its ability to form stable covalent bonds with biomolecules makes it particularly valuable in biological and medical research .

Properties

Molecular Formula

C12H8F6N4O4

Molecular Weight

386.21 g/mol

IUPAC Name

1-N',3-N'-bis(2,2,2-trifluoroacetyl)benzene-1,3-dicarbohydrazide

InChI

InChI=1S/C12H8F6N4O4/c13-11(14,15)9(25)21-19-7(23)5-2-1-3-6(4-5)8(24)20-22-10(26)12(16,17)18/h1-4H,(H,19,23)(H,20,24)(H,21,25)(H,22,26)

InChI Key

GUYQIWDMIZCGCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NNC(=O)C(F)(F)F)C(=O)NNC(=O)C(F)(F)F

Origin of Product

United States

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